

An In-depth Technical Guide to the Physical and Chemical Properties of Vicianose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Vicianose
Cat. No.:	B13437423

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianose, a disaccharide composed of L-arabinose and D-glucose, is a naturally occurring carbohydrate found in a variety of plants, often as a component of cyanogenic glycosides. This technical guide provides a comprehensive overview of the core physical and chemical properties of **vicianose**, including its structural characteristics, solubility, optical activity, and spectroscopic data. Detailed experimental protocols for key analytical techniques are also presented, along with a visualization of its role in the enzymatic hydrolysis of vicianin. This document is intended to serve as a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, natural product analysis, and drug development.

Introduction

Vicianose is a disaccharide with the systematic IUPAC name α -L-Arabinopyranosyl-(1 \rightarrow 6)- β -D-glucopyranose.^[1] It is formed through a glycosidic bond between the anomeric carbon of L-arabinose and the C6 hydroxyl group of D-glucose.^[1] The presence of **vicianose** is notable in various plant species, where it is a key structural component of vicianin, a cyanogenic glycoside.^[1] The enzymatic hydrolysis of vicianin releases **vicianose**, mandelonitrile, and subsequently hydrogen cyanide, playing a role in plant defense mechanisms.^{[2][3]} Understanding the physical and chemical properties of **vicianose** is crucial for its isolation, characterization, and potential applications in various scientific disciplines.

Chemical and Physical Properties

The fundamental chemical and physical properties of **vicianose** are summarized in the tables below. These properties are essential for its identification, handling, and use in experimental settings.

Table 1: General and Chemical Properties of Vicianose

Property	Value	Reference(s)
Systematic Name	(3R,4S,5S,6R)-6- [[(2S,3R,4S,5S)-3,4,5- trihydroxyoxan-2- yl]oxymethyl]oxane-2,3,4,5- tetrol	[4]
Common Synonyms	6-O- α -L-Arabinopyranosyl-D- glucose, Vicianose	[4]
Molecular Formula	$C_{11}H_{20}O_{10}$	[4]
Molar Mass	312.27 g/mol	[4]
CAS Number	14116-69-9	[4]
Chemical Structure	A disaccharide consisting of an α -L-arabinopyranose unit linked to a D-glucopyranose unit via a (1 \rightarrow 6) glycosidic bond.	[1]
Reactivity	Reduces Fehling's solution, indicating the presence of a hemiacetal group in the glucose unit.	

Table 2: Physical Properties of Vicianose

Property	Value	Reference(s)
Appearance	Needles (from 75% alcohol)	
Melting Point	Decomposes at approximately 210°C	
Solubility	Very soluble in water; Practically insoluble in absolute alcohol.	
Optical Rotation	Shows mutarotation: $[\alpha]D^{20}$ starts at +63° and equilibrates to +40° (in water, $c=8$, over 22 hours).	
Taste	Weakly sweetish	

Spectroscopic Data

Note: Experimentally determined spectra for **vicianose** are not readily available in public databases. The following represents a general approach to the spectroscopic analysis of disaccharides like **vicianose**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. For **vicianose**, both ^1H and ^{13}C NMR would provide detailed information about the connectivity and stereochemistry of the monosaccharide units.

- ^1H NMR: The proton NMR spectrum would show characteristic signals for the anomeric protons of both the arabinose and glucose units. The coupling constants of these signals are indicative of the stereochemistry of the glycosidic linkage (α or β). Other signals in the spectrum would correspond to the remaining protons of the sugar rings.
- ^{13}C NMR: The carbon NMR spectrum would display 11 distinct signals, corresponding to each carbon atom in the **vicianose** molecule. The chemical shifts of the anomeric carbons are particularly diagnostic for the type of glycosidic linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For **vicianose**, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques. The mass spectrum would show a molecular ion peak corresponding to the mass of **vicianose** (e.g., $[M+Na]^+$). Fragmentation analysis (MS/MS) would reveal characteristic losses of the monosaccharide units, confirming the disaccharide structure.^[2]

Experimental Protocols

The following sections detail the general experimental methodologies for determining some of the key properties of **vicianose**.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

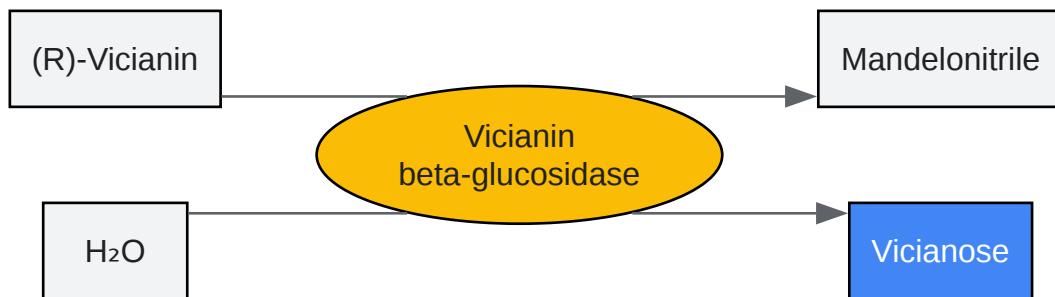
Protocol:

- Sample Preparation: A small amount of finely powdered, dry **vicianose** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For pure compounds, this range is typically narrow.

Determination of Optical Rotation

Optical rotation measures the rotation of plane-polarized light by a chiral molecule in solution and is a characteristic property.

Protocol:

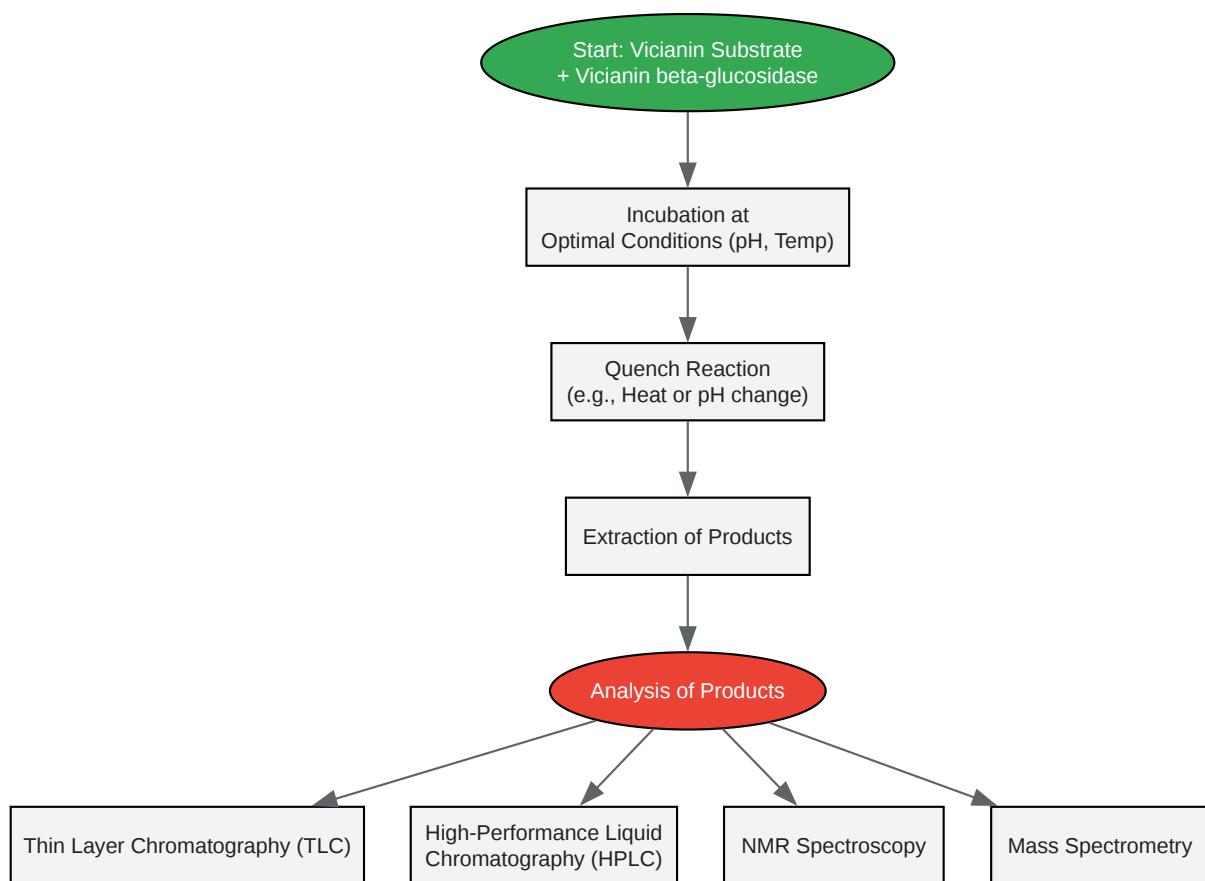

- Solution Preparation: A solution of **vicianose** of a known concentration (c, in g/100 mL) is prepared in a suitable solvent (e.g., water).
- Apparatus: A polarimeter is used for the measurement. The instrument is first calibrated with the pure solvent.
- Measurement: The **vicianose** solution is placed in a polarimeter cell of a known path length (l, in decimeters). The angle of rotation (α) is measured at a specific temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm).
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using the formula:
$$[\alpha]_{T\lambda} = \alpha / (l \times c)$$

Biological Significance and Related Pathways

Vicianose is a product of the enzymatic hydrolysis of the cyanogenic glycoside vicianin. This reaction is catalyzed by the enzyme vicianin beta-glucosidase.

Enzymatic Hydrolysis of Vicianin

The breakdown of vicianin is a key step in the release of hydrogen cyanide, a defense mechanism in certain plants.



[Click to download full resolution via product page](#)

Enzymatic hydrolysis of (R)-vicianin.

Experimental Workflow for Analyzing Vicianin Hydrolysis

A typical workflow to study the enzymatic hydrolysis of vicianin and identify the products, including **vicianose**, is outlined below.

[Click to download full resolution via product page](#)

Workflow for vicianin hydrolysis analysis.

Conclusion

Vicianose, a disaccharide of L-arabinose and D-glucose, possesses distinct physical and chemical properties that are fundamental to its role in natural products and its potential

applications. This technical guide has summarized the key characteristics of **vicianose**, provided standardized protocols for their determination, and illustrated its involvement in a significant biological pathway. The information compiled herein serves as a foundational resource for researchers engaged in the study and utilization of this and related carbohydrate molecules. Further research to fully elucidate its spectroscopic properties through experimental determination will be invaluable to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. Vicianose | C11H20O10 | CID 439537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Vicianose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13437423#physical-and-chemical-properties-of-vicianose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com